Betalains

Description

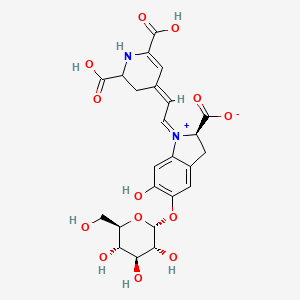

Structure

2D Structure

3D Structure

Properties

CAS No. |

37279-84-8 |

|---|---|

Molecular Formula |

C24H26N2O13 |

Molecular Weight |

550.5 g/mol |

IUPAC Name |

(2R)-1-[(2E)-2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14-,17-,18-,19+,20-,24+/m1/s1 |

InChI Key |

DHHFDKNIEVKVKS-MLZDZRTESA-N |

Isomeric SMILES |

C1[C@@H]([N+](=C/C=C/2\CC(NC(=C2)C(=O)O)C(=O)O)C3=CC(=C(C=C31)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-] |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Betalain Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betalains are a class of tyrosine-derived pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors observed in plants of the order Caryophyllales, where they functionally replace anthocyanins.[1][2] These water-soluble, nitrogen-containing compounds have garnered significant interest not only as natural colorants for the food and cosmetic industries but also for their potent antioxidant and potential health-promoting properties.[3][4] The elucidation of the betalain biosynthesis pathway has been a focus of intensive research, revealing a concise and elegant pathway distinct from other major plant pigments. This technical guide provides an in-depth overview of the core biosynthetic pathway, quantitative data on key components, detailed experimental protocols for its study, and visual representations of the involved processes.

The Core Betalain Biosynthesis Pathway

The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through a series of enzymatic and spontaneous reactions to produce the two major classes of betalain pigments. The pathway can be broadly divided into three key stages:

-

Formation of L-DOPA: The initial committed step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by cytochrome P450 enzymes of the CYP76AD family.[5][6] In the well-studied model organism, red beet (Beta vulgaris), CYP76AD1 and CYP76AD6 have been shown to perform this function.[6][7] While CYP76AD6 exclusively exhibits tyrosine hydroxylase activity, CYP76AD1 is a bifunctional enzyme that also catalyzes a subsequent step in the pathway.[6][7]

-

Divergence to Betalamic Acid and cyclo-DOPA: L-DOPA serves as a crucial branch point in the pathway.

-

Betalamic Acid Synthesis: The enzyme 4,5-DOPA-extradiol-dioxygenase (DODA) catalyzes the cleavage of the aromatic ring of L-DOPA to form the unstable intermediate 4,5-seco-DOPA, which spontaneously cyclizes to form betalamic acid.[8][9] Betalamic acid is the chromophore common to all this compound.

-

cyclo-DOPA Synthesis: The bifunctional enzyme CYP76AD1 catalyzes the oxidation of L-DOPA to form cyclo-DOPA.[5][10]

-

-

Formation of Betacyanins and Betaxanthins:

-

Betaxanthins: Betalamic acid spontaneously condenses with various amino acids or amines to form the yellow-orange betaxanthins.[1]

-

Betacyanins: The formation of red-violet betacyanins involves a more complex series of reactions. In one proposed pathway, cyclo-DOPA is first glycosylated by cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) to form cyclo-DOPA 5-O-glucoside.[11] This glucoside then spontaneously condenses with betalamic acid to form betanin (betanidin-5-O-β-glucoside), a common betacyanin.[11] An alternative pathway suggests the direct condensation of cyclo-DOPA with betalamic acid to form betanidin, which is then subsequently glycosylated.

-

References

- 1. Cytosolic and Nuclear Co-localization of Betalain Biosynthetic Enzymes in Tobacco Suggests that this compound Are Synthesized in the Cytoplasm and/or Nucleus of Betalainic Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Expression, Purification, and Characterization of Recombinant Human Pancreatic Duodenal Homeobox-1 Protein in Pichia Pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Red beet this compound extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cyclo-dopa 5-O-glucoside | C15H19NO9 | CID 46173990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

A Technical Guide to the Chemical Structure and Classification of Betalains

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, classification, and analysis of betalains, a class of vibrant, nitrogen-containing pigments. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the chemistry, biological activities, and potential applications of these fascinating natural compounds.

Core Chemical Structure: The Betalamic Acid Chromophore

This compound are water-soluble pigments derived from the amino acid tyrosine.[1] Their fundamental chemical structure is based on the chromophore betalamic acid (4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid). The diverse array of betalain structures arises from the condensation of betalamic acid with various amino acids or cyclo-levodopa (cyclo-DOPA).

Classification of this compound

This compound are broadly classified into two major groups based on the molecule that condenses with betalamic acid. This structural variation is responsible for their distinct colors.

-

Betacyanins: These are the red-violet pigments. They are formed when betalamic acid condenses with cyclo-DOPA or its glycosylated derivatives. The most well-known betacyanin is betanin, the primary pigment in red beets (Beta vulgaris).

-

Betaxanthins: These pigments impart yellow to orange hues. They are formed from the condensation of betalamic acid with a variety of amino acids or primary amines. Common examples include indicaxanthin (B1234583) (from proline) and vulgaxanthin (from glutamine).

Below is a diagram illustrating the classification of this compound.

Caption: Classification of this compound into betacyanins and betaxanthins based on their condensation partner with betalamic acid.

Quantitative Data of Common this compound

For accurate quantification and characterization of this compound, understanding their spectrophotometric properties is crucial. The following table summarizes the maximum absorbance (λmax) and molar extinction coefficients (ε) for several common this compound.

| Betalain Class | Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Molecular Weight ( g/mol ) | Reference(s) |

| Betacyanins | Betanin | 536-538 | 60,000 - 65,600 | 550 | [2][3][4][5] |

| Isobetanin | ~537 | 60,000 | 550 | [2] | |

| Betanidin | 536 | 54,000 | 389 | [6] | |

| Amaranthine | - | - | 726.6 | - | |

| Gomphrenin | - | - | 551.5 | - | |

| Betaxanthins | Indicaxanthin | 482 | 42,800 - 48,000 | 308 | [7][8][9] |

| Vulgaxanthin I | 476-480 | 48,000 | 339 | [10][11][12] | |

| Vulgaxanthin II | ~470 | 48,000 | 340 | - | |

| Miraxanthin V | - | 48,000 | 384 | - | |

| Portulaxanthin II | - | 48,000 | 324 | - |

Detailed Experimental Protocols

Precise and reproducible experimental methods are paramount for the study of this compound. The following sections detail standardized protocols for their extraction, quantification, and analysis.

Extraction and Purification of this compound

This protocol describes a general method for the extraction and subsequent purification of this compound from plant material.

Materials:

-

Fresh plant material (e.g., beetroot, amaranth (B1665344) flowers)

-

80% Methanol (B129727) containing 50 mM ascorbic acid (extraction solvent)

-

Liquid nitrogen

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

0.2 µm nylon membrane filter

-

Rotary evaporator

-

Sephadex LH-20 column

-

Methanol (for column chromatography)

-

Deionized water

Protocol:

-

Sample Preparation: Harvest fresh plant material and wash it thoroughly. For efficient extraction, freeze the material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[13]

-

Extraction: Add the powdered plant material to the extraction solvent (80% methanol with 50 mM ascorbic acid) at a ratio of 1:10 (w/v).[14] The ascorbic acid is added to prevent oxidative degradation of the this compound.

-

Homogenization: Homogenize the mixture using a blender or by continuous stirring for 30 minutes at 4°C in the dark, as this compound are sensitive to light and heat.[1][15]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[15]

-

Filtration: Carefully decant the supernatant and filter it through a 0.2 µm nylon membrane to remove any remaining solid particles.[14]

-

Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.[15]

-

Purification (Column Chromatography):

-

Prepare a Sephadex LH-20 column equilibrated with methanol.

-

Load the concentrated extract onto the column.

-

Elute the column with methanol. Betacyanins and betaxanthins will separate based on their polarity.

-

Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC) or spectrophotometry.

-

-

Final Concentration: Pool the purified fractions and concentrate them using a rotary evaporator. The purified this compound can be freeze-dried for long-term storage.

Spectrophotometric Quantification

This protocol outlines the determination of betacyanin and betaxanthin content in an extract using a UV-Vis spectrophotometer.

Materials:

-

Betalain extract

-

Phosphate (B84403) buffer (pH 6.5)

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

Protocol:

-

Sample Dilution: Dilute the betalain extract with phosphate buffer (pH 6.5) to obtain an absorbance reading in the linear range of the spectrophotometer (typically between 0.2 and 0.8).[16]

-

Absorbance Measurement:

-

Calculation of Betalain Content: Use the Beer-Lambert law to calculate the concentration of betacyanins and betaxanthins.

Betacyanin Content (mg/L) = (A_538 - A_600) × DF × MW × 1000 / (ε × L) Betaxanthin Content (mg/L) = (A_476 - A_600) × DF × MW × 1000 / (ε × L)

Where:

-

A_λ = Absorbance at the respective wavelength

-

DF = Dilution factor

-

MW = Molecular weight (use 550 g/mol for betacyanins and 339 g/mol for betaxanthins as an average)[2][11]

-

ε = Molar extinction coefficient (use 60,000 L·mol⁻¹·cm⁻¹ for betacyanins and 48,000 L·mol⁻¹·cm⁻¹ for betaxanthins)[2][10]

-

L = Path length of the cuvette (1 cm)

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) Analysis

This protocol provides a framework for the separation and identification of individual this compound in a sample.

Materials:

-

Purified betalain extract

-

HPLC system with a C18 reversed-phase column

-

Mass spectrometer (e.g., Q-Orbitrap)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

0.2 µm syringe filters

Protocol:

-

Sample Preparation: Filter the purified betalain extract through a 0.2 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. A representative gradient is as follows:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 70% A, 30% B

-

25-30 min: Hold at 70% A, 30% B

-

30-35 min: Linear gradient to 50% A, 50% B

-

35-40 min: Return to initial conditions (95% A, 5% B)

-

40-45 min: Column re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode array detector (DAD) to monitor at the λmax of betacyanins and betaxanthins, followed by the mass spectrometer.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for betalain analysis.

-

Mass Range: Scan a mass range appropriate for the expected this compound (e.g., m/z 100-1000).

-

Fragmentation: For structural elucidation, perform tandem mass spectrometry (MS/MS) on the major peaks to obtain fragmentation patterns.

-

-

Data Analysis:

-

Identify this compound by comparing their retention times, UV-Vis spectra, and mass spectra (including accurate mass and fragmentation patterns) with those of known standards or with data reported in the literature.[17]

-

Logical Relationships in Betalain Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, from initial extraction to final identification.

Caption: A logical workflow for the extraction, quantification, and identification of this compound from plant sources.

References

- 1. Refined Protocol for the Isolation and Purification of this compound Pigment from Celosia argentea y Beta vulgaris [protocols.io]

- 2. Betalain, Acid Ascorbic, Phenolic Contents and Antioxidant Properties of Purple, Red, Yellow and White Cactus Pears - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of major betalain pigments -gomphrenin, betanin and isobetanin from Basella rubra L. fruit and evaluation of efficacy as a natural colourant in product (ice cream) development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the effect of additives on stability of betacyanin pigments from Basella rubra in a model beverage system during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betaxanthins as Substrates for Tyrosinase. An Approach to the Role of Tyrosinase in the Biosynthetic Pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. itjfs.com [itjfs.com]

- 8. Extraction and determination of polyphenols and betalain pigments in the Moroccan Prickly pear fruits (<i>Opuntia ficus indica</i>) - Arabian Journal of Chemistry [arabjchem.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts [mdpi.com]

- 12. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrophotometric Quantification of Betacyanins in Plant Tissue Produced from the RUBY Reporter Gene [protocols.io]

- 14. protocols.io [protocols.io]

- 15. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship between color and betalain content in different thermally treated beetroot products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Properties of Betacyanins and Betaxanthins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic properties of betacyanins and betaxanthins, the two classes of natural pigments collectively known as betalains. Found exclusively in plants of the order Caryophyllales and some higher fungi, these water-soluble, nitrogen-containing compounds are gaining significant attention for their potent antioxidant activities and potential applications in the food and pharmaceutical industries.[1][2][3] This document details the key spectroscopic techniques used for their characterization and quantification, presents data in a comparative format, outlines detailed experimental protocols, and visualizes fundamental relationships and workflows.

Core Spectroscopic Properties

The unique structural feature of all this compound is the betalamic acid chromophore, which is responsible for their characteristic light absorption properties.[1][4] this compound are divided into two main groups: the red-violet betacyanins, which are conjugates of betalamic acid with cyclo-DOPA (3,4-dihydroxy-phenylalanine), and the yellow-orange betaxanthins, which are conjugates of betalamic acid with various amino acids or amines.[1][2][3] This structural difference dictates their distinct spectroscopic signatures.

UV-Visible Absorption Spectroscopy

UV-Vis spectrophotometry is the most common technique for the identification and quantification of this compound.[5][6] The system of conjugated double bonds in the betalamic acid core is the primary chromophore responsible for the absorption in the visible range.[4]

-

Betacyanins : Exhibit a strong absorption maximum (λmax) in the visible spectrum typically between 534 and 555 nm , which accounts for their red-violet color.[7][8] The most common betacyanin, betanin from red beetroot, has a λmax around 535-538 nm.[4][7]

-

Betaxanthins : Show an absorption maximum at a shorter wavelength, generally around 470-486 nm , corresponding to their yellow-orange hue.[7][9][10] Indicaxanthin, a common betaxanthin, has a λmax of approximately 482 nm.[7]

The precise λmax can be influenced by factors such as the specific sugar or acyl groups attached to the core structure, solvent, and pH.[1][8] Spectrophotometry is routinely used for quantification, often employing a three-wavelength method to correct for impurities, with measurements at the betacyanin maximum (e.g., 538 nm), the betaxanthin maximum (e.g., 476 nm), and a correction wavelength (e.g., 600 nm).[4][11]

Fluorescence Spectroscopy

A key distinguishing feature between the two betalain classes is their fluorescence activity.

-

Betacyanins : Are generally considered weakly fluorescent.[12]

-

Betaxanthins : In contrast, are naturally fluorescent molecules, a property that makes them suitable for use as natural fluorophores or as reporters in biosensor applications.[8][12] Their fluorescence spectra are characterized by an excitation maximum in the range of 463–535 nm and an emission maximum between 508–608 nm .[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of betalain pigments, including the identification of attached sugar moieties, acyl groups, and stereochemical configurations.[3] Historically, NMR studies were challenging due to the instability of this compound at the low pH values often used for analysis.[13][14] However, the development of new solvent systems that maintain stability at near-neutral pH (5-7) has enabled comprehensive 1D and 2D NMR experiments (COSY, HSQC, HMBC).[13][14] These advanced techniques have allowed for the first full or partial ¹³C-NMR data assignments for several betacyanins and betaxanthins.[13][15]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to investigate the stereochemistry of chiral molecules like this compound. The chiral centers in the betalamic acid core and in the attached cyclo-DOPA or amino acid residues give rise to distinct CD spectra. This technique is particularly valuable for determining the absolute configuration of these pigments and for studying conformational changes that may occur upon binding to other molecules or changes in the chemical environment.

Data Presentation

The following tables summarize key quantitative spectroscopic data for representative betacyanins and betaxanthins compiled from various sources.

Table 1: UV-Visible Absorption Properties of Common this compound

| Pigment Class | Compound Name | Typical Source | λmax (nm) | Molar Extinction Coefficient (ε) [L·mol⁻¹·cm⁻¹] | Reference |

| Betacyanin | Betanin | Red Beetroot (Beta vulgaris) | 535 - 538 | 60,000 (in H₂O) | [7][10][16][17] |

| Betacyanin | Betanidin | Red Beetroot (Beta vulgaris) | 542 | Not widely reported | [7] |

| Betacyanin | Amaranthin | Amaranth (B1665344) (Amaranthus sp.) | ~540 | Not widely reported | [18] |

| Betacyanin | Gomphrenin | Globe Amaranth (Gomphrena globosa) | ~540 | Not widely reported | [18] |

| Betaxanthin | Indicaxanthin | Prickly Pear (Opuntia ficus-indica) | 482 - 486 | 48,000 (in H₂O) | [7][10][16] |

| Betaxanthin | Vulgaxanthin I | Red Beetroot (Beta vulgaris) | 476 | Not widely reported | [4] |

| Betaxanthin | Miraxanthin V | Swiss Chard (Beta vulgaris ssp. cicla) | 471 - 486 | Not widely reported | [9][15] |

| Core Chromophore | Betalamic Acid | (Biosynthetic Precursor) | 424 | 65,000 (alkaline hydrolysis) | [7][9] |

Table 2: Fluorescence Properties of Representative Betaxanthins

| Compound Name | Excitation λmax (nm) | Emission λmax (nm) | Solvent/Conditions | Reference |

| Betaxanthins (general) | 463 - 535 | 508 - 608 | General Range | [1][8] |

| Dopaxanthin | ~475 | ~510 | Water, 25°C | [12] |

| Amino Acid Betaxanthins | ~430 (Excitation) | ~540 (Emission) | Water, 25°C | [9] |

Experimental Protocols

Accurate spectroscopic analysis depends on robust and standardized protocols for pigment extraction, purification, and measurement. The following methodologies are adapted from established procedures in the literature.

Protocol for Extraction and Purification of this compound

This protocol provides a general framework for isolating this compound from plant tissues.[19][20] Critical : this compound are sensitive to light, high temperatures, and certain pH ranges.[1][19][20] All steps should be performed in a darkened environment and at low temperatures (≤ 4°C) to minimize degradation.[19][20]

-

Tissue Preparation :

-

Extraction :

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a grinder, keeping the sample cold.

-

Suspend the powder in an extraction solvent. A common solvent is 80% methanol (B129727) in water containing a stabilizer like 50 mM ascorbic acid to prevent oxidation.[21] The pH should be adjusted to around 5.5 for stability.[21] Use a solid-to-liquid ratio of approximately 1:5 (g/mL).[21]

-

Stir the mixture continuously for 30-40 minutes at 4°C, protected from light (e.g., by wrapping the container in aluminum foil).[19][21]

-

-

Clarification :

-

Purification (Column Chromatography) :

-

Concentrate the supernatant under vacuum at a low temperature (<35°C).[21]

-

Prepare a size-exclusion chromatography column, such as Sephadex LH-20.[18][19]

-

Load the concentrated extract onto the column.

-

Elute the pigments using an appropriate solvent, such as water adjusted to pH 5-6 with formic acid.[18][20]

-

Collect the colored fractions. Betacyanins and betaxanthins will often separate into distinct colored bands.

-

Monitor the purity of the collected fractions using TLC or analytical HPLC.[21] The purified fractions can be freeze-dried for storage.[21]

-

Protocol for Spectrophotometric Quantification

This method is used to determine the concentration of betacyanins and betaxanthins in an extract.[10][16]

-

Sample Preparation :

-

Dilute the purified extract with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5) to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2-0.8 AU).[11]

-

-

Spectrophotometer Measurement :

-

Use the buffer as a blank reference.

-

Measure the absorbance (A) of the diluted sample at three wavelengths:

-

~538 nm (for Betacyanins)

-

~480 nm (for Betaxanthins)

-

600 nm (for impurity correction)[4]

-

-

-

Calculation :

-

The concentration of betacyanin (BC) and betaxanthin (BX) in mg/L can be calculated using the Beer-Lambert law with the following formula:[16][22] Concentration (mg/L) = (A * DF * MW * 1000) / (ε * L)

-

Where:

-

A : Absorbance at the λmax corrected for impurity (Aλmax - A600nm).

-

DF : Dilution Factor.

-

MW : Molecular Weight (Betanin ≈ 550 g/mol ; Indicaxanthin ≈ 308 g/mol ).[10][16][17]

-

ε : Molar Extinction Coefficient (Betanin ≈ 60,000 L·mol⁻¹·cm⁻¹; Indicaxanthin ≈ 48,000 L·mol⁻¹·cm⁻¹).[10][16][17]

-

L : Path length of the cuvette (typically 1 cm).

-

-

Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating, identifying, and quantifying individual betalain compounds in a complex mixture.[23][24][25]

-

Instrumentation :

-

An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

A reversed-phase C18 column is most commonly used.[23]

-

-

Mobile Phase :

-

Gradient Elution :

-

Detection :

-

Quantification :

-

Individual this compound are identified by comparing their retention times and spectral data with those of authentic standards.

-

Quantification is achieved by integrating the peak area at the respective λmax and comparing it to a calibration curve generated from pure standards.[27]

-

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the spectroscopic study of this compound.

Caption: Chemical relationship between the betalamic acid core and the formation of betacyanins and betaxanthins.

Caption: General experimental workflow for the extraction and spectroscopic analysis of this compound from plant sources.

References

- 1. Biological Properties and Applications of this compound [mdpi.com]

- 2. Biological Properties and Applications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-colored shades of this compound: recent advances in betacyanin chemistry - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00018G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tijer.org [tijer.org]

- 7. researchgate.net [researchgate.net]

- 8. Betalain Pigments: Isolation and Application as Reagents for Colorimetric Methods and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy: Institute of Food Science and Biotechnology [ilb.uni-hohenheim.de]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. academic.oup.com [academic.oup.com]

- 19. Refined Protocol for the Isolation and Purification of this compound Pigment from Celosia argentea y Beta vulgaris [protocols.io]

- 20. protocols.io [protocols.io]

- 21. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spectrophotometric Quantification of Betacyanins in Plant Tissue Produced from the RUBY Reporter Gene [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scribd.com [scribd.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

L-DOPA as a Precursor in Betalain Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betalains are a class of tyrosine-derived pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors observed in plants of the order Caryophyllales, where they functionally replace anthocyanins. The biosynthesis of these pigments has garnered significant interest due to their potent antioxidant properties and their potential applications in the food and pharmaceutical industries. Central to the synthesis of all this compound is the amino acid L-3,4-dihydroxyphenylalanine (L-DOPA), which serves as a critical branching point in the biosynthetic pathway. This technical guide provides a comprehensive overview of the role of L-DOPA as a precursor in betalain synthesis, detailing the core biochemical pathways, key enzymatic players, quantitative data, and detailed experimental protocols relevant to the field.

The Core Biosynthetic Pathway of this compound from L-DOPA

The journey from the precursor amino acid tyrosine to the diverse array of betalain pigments is a concise and elegant pathway involving a few key enzymatic and spontaneous reactions. L-DOPA stands as the central intermediate, from which the pathway diverges to create the foundational structures of both betacyanins and betaxanthins.

Formation of L-DOPA from Tyrosine

The initial and rate-limiting step in betalain biosynthesis is the hydroxylation of L-tyrosine to produce L-DOPA.[1][2][3] This critical reaction is catalyzed by a group of cytochrome P450 enzymes belonging to the CYP76AD subfamily.[2][3] In the model organism for betalain research, Beta vulgaris (beet), this function is carried out by at least three distinct enzymes:

-

CYP76AD1: This is a bifunctional enzyme that not only hydroxylates tyrosine to L-DOPA but is also capable of oxidizing L-DOPA to form cyclo-DOPA, a necessary step for betacyanin synthesis.[2][4] Its dual activity makes it a pivotal enzyme in the production of red pigments.

-

CYP76AD5 and CYP76AD6: These enzymes primarily function as tyrosine hydroxylases, converting tyrosine to L-DOPA.[2][3] They are less efficient in the subsequent oxidation of L-DOPA, and their activity is therefore more closely associated with the production of yellow betaxanthins.[5]

This enzymatic redundancy for the production of L-DOPA highlights the importance of this precursor in the overall pathway.

The Dichotomy of L-DOPA: Formation of Betalamic Acid and cyclo-DOPA

Once synthesized, L-DOPA is directed down two distinct branches of the pathway, leading to the formation of the two fundamental components of this compound:

-

Betalamic Acid Synthesis: The chromophore common to all this compound, betalamic acid, is generated from L-DOPA through the action of L-DOPA 4,5-dioxygenase (DODA) .[6] This enzyme catalyzes the extradiol cleavage of the aromatic ring of L-DOPA, forming an unstable intermediate, 4,5-seco-DOPA, which spontaneously cyclizes to yield betalamic acid.[2][6]

-

cyclo-DOPA Synthesis: For the formation of the red-violet betacyanins, L-DOPA is oxidized and subsequently cyclized to form cyclo-DOPA. This reaction is catalyzed by the bifunctional enzyme CYP76AD1 .[2][7]

The relative activities of DODA and the L-DOPA oxidizing function of CYP76AD1, as well as the availability of L-DOPA, are key determinants of the final betalain profile in a given plant tissue.

Spontaneous Condensation and Final Modifications

The final steps in the formation of this compound involve spontaneous condensation reactions:

-

Betacyanin Formation: Betalamic acid spontaneously condenses with cyclo-DOPA to form the red-violet betacyanin, betanidin (B1384155).[8]

-

Betaxanthin Formation: Betalamic acid can also spontaneously condense with various amino acids or amines to produce a wide array of yellow-orange betaxanthins.[8]

Further modifications, such as glycosylation, can occur on the betanidin and cyclo-DOPA molecules, leading to a greater diversity of betalain pigments.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of L-DOPA to betalain precursors and the production of this compound in a heterologous system.

Table 1: Kinetic Parameters of L-DOPA 4,5-dioxygenase (DODA)

| Enzyme Source | Substrate | Km (mM) | Vmax (nM/s) | Optimal pH | Reference(s) |

| Beta vulgaris | L-DOPA | 2.734 | 11.42 | 8.0 | [9][10] |

| Amanita muscaria | L-DOPA | 4.5 | - | - | [9] |

| Escherichia coli (YgiD) | L-DOPA | 7.9 | - | - | [9] |

| Anabaena cylindrica | L-DOPA | 0.053 | 105.8 mM min-1 | - | [2] |

Note: A study has suggested that L-DOPA concentrations exceeding 0.28 mM may lead to substrate inhibition of the DODA enzyme from Beta vulgaris.[6]

Table 2: Qualitative Activity of CYP76AD Enzymes in Saccharomyces cerevisiae

| Enzyme | Primary Function | Relative L-DOPA Production from Tyrosine | Betacyanin Production (with DODA) | Betaxanthin Production (with DODA) | Reference(s) |

| CYP76AD1 | Tyrosine Hydroxylation & L-DOPA Oxidation | High | High | Low | [2][3][11] |

| CYP76AD6 | Tyrosine Hydroxylation | Medium | Low | High | [2][3][11] |

| CYP76AD5 | Tyrosine Hydroxylation | Low | Low | High | [2][3][11] |

Table 3: Betalain Production in Nicotiana benthamiana via Transient Expression

| Transgenes Expressed | Betalain Type | Yield (mg/kg fresh weight) | Reference(s) |

| RUBY reporter (contains betalain biosynthesis genes) | Betacyanins & Betaxanthins | 110 - 1066 | [12] |

| CYP76AD1, DODA, cDOPA5GT | Betacyanins | Up to 2870 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-DOPA's role in betalain synthesis.

Protocol 1: Heterologous Expression of Betalain Biosynthesis Enzymes in Saccharomyces cerevisiae

This protocol is adapted from methodologies used for expressing cytochrome P450 enzymes and other pathway components in yeast.[6][13][14]

1. Vector Construction: a. Obtain the coding sequences for the genes of interest (e.g., BvCYP76AD1, BvDODA1) via PCR from cDNA synthesized from a betalain-producing plant like Beta vulgaris. b. Clone the coding sequences into a yeast expression vector (e.g., pYES-DEST52) under the control of a galactose-inducible promoter (e.g., GAL1). c. Verify the constructs by sequencing.

2. Yeast Transformation: a. Use a competent S. cerevisiae strain (e.g., INVSc1). b. Transform the yeast with the expression constructs using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[15] c. Select for transformed colonies on synthetic complete (SC) medium lacking the appropriate auxotrophic marker (e.g., uracil (B121893) for pYES-DEST52).

3. Protein Expression: a. Inoculate a single colony of transformed yeast into 5 mL of SC minimal medium with 2% glucose and grow overnight at 30°C with shaking. b. Inoculate the overnight culture into 50 mL of SC minimal medium with 2% raffinose (B1225341) and grow to an OD600 of 0.5-1.0. c. Induce protein expression by adding galactose to a final concentration of 2%. d. For betalain production assays, supplement the medium with the precursor L-tyrosine (e.g., 10 mM) or L-DOPA (e.g., 10 mM). e. Continue to culture for 48-72 hours at 30°C with shaking.

4. Analysis of Betalain Production: a. Harvest the yeast cells by centrifugation. b. Extract the pigments from the cell pellet using an appropriate solvent (e.g., 80% methanol). c. Analyze the extracts for betalain content using spectrophotometry or HPLC-MS/MS (see Protocol 4).

Protocol 2: DOPA 4,5-dioxygenase (DODA) Enzyme Activity Assay

This spectrophotometric assay measures the formation of betalamic acid from L-DOPA.[9][10]

1. Reagent Preparation: a. Assay Buffer: 25 mM sodium phosphate (B84403) buffer, pH 8.0. b. Substrate Stock Solution: 100 mM L-DOPA in water. Prepare fresh. c. Cofactor Solution: 10 mM FeCl2 and 100 mM ascorbic acid in water. Prepare fresh. d. Enzyme Solution: Purified recombinant DODA enzyme diluted in assay buffer to a suitable concentration (e.g., 0.5 µM).

2. Assay Procedure: a. In a 1.5 mL microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing:

- Assay Buffer

- L-DOPA to the desired final concentration (e.g., 2.5 mM)

- FeCl2 to a final concentration of 0.5 mM

- Ascorbic acid to a final concentration of 10 mM b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for BvDODA) for 5 minutes. c. Initiate the reaction by adding the DODA enzyme solution. d. Monitor the increase in absorbance at 424 nm (the λmax of betalamic acid) over time using a spectrophotometer. e. Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. f. For kinetic analysis, vary the concentration of L-DOPA and measure the corresponding initial velocities to determine Km and Vmax.

Protocol 3: Transient Expression of Betalain Biosynthesis Genes in Nicotiana benthamiana

This protocol describes the agroinfiltration method for rapid, transient expression of genes in plant leaves.[10][16][17]

1. Agrobacterium Preparation: a. Transform Agrobacterium tumefaciens (e.g., strain GV3101) with binary vectors containing the betalain biosynthesis genes (e.g., CYP76AD1, DODA) under the control of a strong constitutive promoter (e.g., CaMV 35S). b. Include a construct for the expression of a viral suppressor of gene silencing (e.g., p19) to enhance protein expression. c. Grow individual Agrobacterium strains overnight in LB medium with appropriate antibiotics.

2. Infiltration: a. Pellet the overnight cultures by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). b. Adjust the optical density at 600 nm (OD600) of each culture to a final concentration of 0.5-1.0. c. Mix the different Agrobacterium cultures in equal volumes. d. Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

3. Analysis: a. Observe the infiltrated leaves for pigment production 3-7 days post-infiltration. b. For quantitative analysis, excise the infiltrated leaf area, and extract the this compound for spectrophotometric or HPLC-MS/MS analysis.

Protocol 4: Extraction and Quantification of this compound by HPLC-MS/MS

This protocol provides a general method for the analysis of this compound from plant or microbial samples.[1][12]

1. Extraction: a. Homogenize the fresh or frozen sample (e.g., 100 mg) in a suitable extraction solvent (e.g., 1 mL of 50% methanol (B129727) with 0.1% formic acid). b. Vortex thoroughly and incubate on ice for 15-30 minutes. c. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. d. Collect the supernatant and filter it through a 0.22 µm syringe filter.

2. HPLC-MS/MS Analysis: a. Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 2.7 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), increase to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column. e. Flow Rate: 0.2-0.4 mL/min. f. Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z values of the this compound of interest (e.g., betanin [M+H]+ at m/z 551.1). g. Quantification: Use external standards of purified this compound to create a calibration curve for accurate quantification.

Visualizations

Diagram 1: The Betalain Biosynthesis Pathway from Tyrosine

Caption: Overview of the betalain biosynthetic pathway starting from tyrosine.

Diagram 2: Experimental Workflow for Heterologous Expression and Analysis

References

- 1. A Genome-Wide Identification Study Reveals That HmoCYP76AD1, HmoDODAα1 and HmocDOPA5GT Involved in Betalain Biosynthesis in Hylocereus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) | PLOS One [journals.plos.org]

- 3. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The beet R locus encodes a new cytochrome P450 required for red betalain production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improvement of betanin biosynthesis in Saccharomyces cerevisiae by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) | PLOS One [journals.plos.org]

- 12. QM/MM Study of the Reaction Mechanism of L-Tyrosine Hydroxylation Catalyzed by the Enzyme CYP76AD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 17. bsw3.naist.jp [bsw3.naist.jp]

Unearthing Nature's Palette: A Technical Guide to Identifying Novel Plant and Fungal Sources of Betalains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification of novel plant and fungal sources of betalains. This compound are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors found in a limited number of plant families and some fungi. Their potent antioxidant, anti-inflammatory, and chemopreventive properties have garnered significant interest for their potential applications in the pharmaceutical, nutraceutical, and food industries. This document outlines current knowledge on betalain sources, provides detailed experimental protocols for their identification and quantification, and illustrates the key biosynthetic pathways.

Known and Potential Sources of this compound

This compound are predominantly found in plants of the order Caryophyllales, where they replace anthocyanin pigments.[1] They have also been identified in some genera of higher fungi.[2][3] The following tables summarize the known plant and fungal sources of this compound, along with reported concentrations to provide a baseline for novel source identification.

Plant Sources

The Amaranthaceae and Cactaceae families are particularly rich in this compound.[2][4]

Table 1: Betalain Content in Various Plant Species

| Family | Species | Plant Part | Betacyanin Content (mg/100g FW) | Betaxanthin Content (mg/100g FW) | Total Betalain Content (mg/100g FW) |

| Amaranthaceae | Beta vulgaris (Beetroot) | Root | 364.93 (mg/L)[5] | 249.40 (mg/L)[5] | 614.33 (mg/L)[5] |

| Amaranthus spp. | Leaves & Stems | 46 - 199 (mg/100g FW)[6] | - | - | |

| Chenopodium quinoa (Quinoa) | Hulls | - | - | - | |

| Cactaceae | Opuntia ficus-indica (Prickly Pear) | Fruit Pulp | 1.94 (mg/L)[7] | 14.85[8] | - |

| Opuntia stricta | Fruit | 182.27[7][8] | 46.90[7][8] | - | |

| Hylocereus spp. (Dragon Fruit) | Fruit | - | - | - | |

| Epiphyllum 'Pink Hybrid' | Fruit | - | - | up to 5.09 (mg/g)[9] | |

| Nyctaginaceae | Mirabilis jalapa | Flowers | - | - | - |

| Portulacaceae | Portulaca grandiflora | Flowers | - | - | - |

| Basellaceae | Basella alba (Malabar Spinach) | Fruit | - | - | - |

FW: Fresh Weight. Note: Betalain content can vary significantly based on cultivar, growing conditions, and extraction methods.

Fungal Sources

The identification of this compound in fungi is a relatively newer area of research, with the pigments being reported in a few specific genera.[2][3]

Table 2: Fungal Genera Reported to Contain this compound

| Genus | Common Name | Reported this compound |

| Amanita | Fly Agaric | Betaxanthins, Betacyanin-like compounds[10] |

| Hygrocybe | Waxcaps | This compound[2][3] |

| Hygrophorus | Woodwaxes | This compound[2][3] |

Experimental Protocols for Identification and Quantification

The following section details the methodologies for the extraction, quantification, and identification of this compound from plant and fungal matrices.

Extraction of this compound

This compound are water-soluble and susceptible to degradation by heat, light, and high pH.[11] Therefore, extraction methods should be optimized to ensure their stability.

Protocol 1: Solvent Extraction of this compound

-

Sample Preparation: Fresh plant or fungal material should be frozen (e.g., at -80°C) and lyophilized (freeze-dried) to obtain a dry powder. This preserves the integrity of the betalain compounds.[12]

-

Extraction Solvent: A common and effective solvent is 80% methanol (B129727) or ethanol (B145695) in water.[13] Acidification of the solvent with 1% citric or formic acid to a pH of around 5.0 can improve stability and extraction efficiency, particularly for betacyanins.[11][14]

-

Extraction Procedure:

-

Mix the powdered sample with the extraction solvent (e.g., 1:10 w/v ratio).

-

Agitate the mixture at room temperature for a specified period (e.g., 30-60 minutes).[11]

-

For enhanced extraction, ultrasound-assisted extraction (UAE) can be employed. Sonicate the sample in an ultrasonic bath for 15-30 minutes.[14]

-

Centrifuge the mixture (e.g., at 5000 x g for 15 minutes) to pellet solid debris.

-

Collect the supernatant containing the this compound.

-

Repeat the extraction process on the pellet to ensure complete recovery of the pigments.

-

Combine the supernatants for subsequent analysis.

-

Quantification of this compound

Protocol 2: Spectrophotometric Quantification

This method is rapid and suitable for high-throughput screening.[15]

-

Sample Preparation: Dilute the betalain extract with the extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5) to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).[13]

-

Absorbance Measurement: Measure the absorbance of the diluted extract at the maximum absorption wavelengths for betacyanins (~538 nm) and betaxanthins (~480 nm).[12] A correction for impurities can be made by measuring the absorbance at 600 nm.[12]

-

Calculation of Betalain Content: The concentration of betacyanins and betaxanthins can be calculated using the Beer-Lambert law and the following formulas:

-

Betacyanin Content (mg/L) = [(A * DF * MW * 1000) / (ε * L)]

-

Betaxanthin Content (mg/L) = [(A * DF * MW * 1000) / (ε * L)]

Where:

-

A = Absorbance at the respective λmax (after correction for impurities: A = Aλmax - A600nm)

-

DF = Dilution Factor

-

MW = Molecular Weight (Betanin: 550 g/mol ; Indicaxanthin: 308 g/mol )[8][16]

-

ε = Molar extinction coefficient (Betanin in water: 60,000 L/mol·cm; Indicaxanthin in water: 48,000 L/mol·cm)[8][16]

-

L = Path length of the cuvette (typically 1 cm)

-

Identification and Profiling of this compound

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC allows for the separation, identification, and precise quantification of individual betalain compounds.[12][15]

-

Sample Preparation: Filter the betalain extract through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[12]

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).

-

Solvent B: Acetonitrile or methanol with the same acidic modifier.

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector set to monitor at the characteristic wavelengths for betacyanins (~538 nm) and betaxanthins (~480 nm).[12]

-

-

Identification: Individual betalain compounds can be identified by comparing their retention times and UV-Vis spectra with those of authentic standards or by using hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) for structural elucidation.[9]

Visualizing Key Pathways and Workflows

Betalain Biosynthesis Pathway

This compound are synthesized from the amino acid tyrosine.[2] The following diagram illustrates the key enzymatic steps in the biosynthesis of betacyanins and betaxanthins.

Caption: Simplified biosynthetic pathway of this compound from tyrosine.

Experimental Workflow for Identifying Novel Betalain Sources

The following diagram outlines a logical workflow for the systematic identification and characterization of novel plant and fungal sources of this compound.

Caption: A typical experimental workflow for the discovery of novel betalain sources.

This guide provides a foundational framework for researchers venturing into the discovery of novel plant and fungal sources of this compound. By employing the detailed protocols and understanding the underlying biosynthetic pathways, scientists can systematically explore the vast biodiversity of the plant and fungal kingdoms to uncover new sources of these valuable natural pigments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in Some Species of the Amaranthaceae Family: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Properties and Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. ijirt.org [ijirt.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound AND ANTIOXIDANT ACTIVITY IN FRUITS OF CACTACEAE FROM BRAZILIAN SEMIARID | International Society for Horticultural Science [ishs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Red beet this compound extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. itjfs.com [itjfs.com]

The Core Chromophore: A Technical Guide to Betalamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betalamic acid stands as the fundamental chromophore underpinning the vibrant colors of all betalain pigments.[1][2][3][4] These nitrogen-containing, water-soluble compounds are characteristic of plants in the order Caryophyllales, where they replace anthocyanins as the primary red-violet and yellow pigments.[2][5] The unique chemical structure of betalamic acid is responsible for the characteristic light absorption and fluorescence properties of this compound.[6][7][8] This technical guide provides a comprehensive overview of the characterization of betalamic acid, including its biosynthesis, physicochemical properties, and detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

Betalamic acid, with the chemical formula C9H9NO5, is a tetrahydropyridine (B1245486) derivative.[4] Its structure features a conjugated system of double bonds, which is the source of its chromophoric nature.[6] This conjugation allows for the absorption of light in the visible spectrum, giving rise to its yellow color.[9]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for betalamic acid, providing a basis for its identification, quantification, and characterization in experimental settings.

| Property | Value | Conditions | Reference(s) |

| Molecular Weight | 211.17 g/mol | - | [10] |

| Maximum Absorbance (λmax) | 424 nm | In water | [10] |

| Molar Extinction Coefficient (ε) | 27,000 L/mol·cm | At 424 nm in water | [3][10] |

| pKa | 6.8 | - | [5][6][10] |

| Stability Range (pH) | 3 - 7 | - | [6][11][12] |

Biosynthesis of Betalamic Acid

The biosynthesis of betalamic acid is a key pathway in betalain-producing plants. It originates from the amino acid tyrosine and proceeds through the intermediate L-3,4-dihydroxyphenylalanine (L-DOPA).[13]

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of betalamic acid and its condensation to form betacyanins and betaxanthins.

Experimental Protocols

The following sections provide detailed methodologies for the semi-synthesis, purification, and characterization of betalamic acid.

Semi-synthesis of Betalamic Acid via Alkaline Hydrolysis of Betanin

This protocol describes the liberation of betalamic acid from betanin, the primary pigment in red beetroot (Beta vulgaris).

Materials:

-

Fresh red beetroot

-

Ethanol

-

Ammonia (B1221849) solution (NH₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Extraction of Betanin:

-

Wash and peel fresh beetroots.

-

Homogenize the beetroot tissue in 80% ethanol.

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant containing the betanin extract.

-

-

Alkaline Hydrolysis:

-

Concentrate the betanin extract under reduced pressure using a rotary evaporator.

-

Adjust the pH of the concentrated extract to 11-12 with ammonia solution to induce hydrolysis of betanin into betalamic acid and cyclo-DOPA-5-O-glucoside.

-

Monitor the reaction by observing the color change from red-violet to yellow.

-

-

Extraction of Betalamic Acid:

-

Acidify the reaction mixture to pH 2-3 with HCl.

-

Perform a liquid-liquid extraction with ethyl acetate to partition the betalamic acid into the organic phase.

-

Repeat the extraction multiple times to maximize yield.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to obtain crude betalamic acid.

-

Purification of Betalamic Acid by High-Performance Liquid Chromatography (HPLC)

This method allows for the purification of betalamic acid from the crude extract.[14]

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A linear gradient from 5% to 30% B over 20 minutes is typically effective.

Procedure:

-

Dissolve the crude betalamic acid in a small volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC column.

-

Monitor the elution at 424 nm.

-

Collect the fraction corresponding to the betalamic acid peak.

-

Confirm the purity of the collected fraction by re-injection and mass spectrometry.

Experimental Workflow Diagram

Caption: Workflow for the semi-synthesis, purification, and characterization of betalamic acid.

Characterization of Betalamic Acid

UV-Visible Spectroscopy:

-

Dissolve the purified betalamic acid in water or a suitable buffer (pH 3-7).

-

Record the absorption spectrum from 200 to 700 nm.

-

Confirm the λmax at approximately 424 nm.[10]

-

Quantify the concentration using the Beer-Lambert law with the molar extinction coefficient of 27,000 L/mol·cm.[3][10]

Mass Spectrometry (MS):

-

Utilize electrospray ionization (ESI) in negative ion mode.

-

The expected [M-H]⁻ ion for betalamic acid (C9H9NO5) is at m/z 210.04.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy can be used for complete structural elucidation.

-

Due to stability issues at low pH, NMR experiments should be conducted in a neutral D₂O-based buffer system.[16]

Stability and Degradation

Betalamic acid is most stable in a slightly acidic to neutral pH range (pH 3-7).[6][11][12] Outside of this range, it is susceptible to degradation. At alkaline pH, the aldimine bond in this compound can hydrolyze, releasing betalamic acid.[11] However, prolonged exposure to alkaline conditions can also lead to the degradation of betalamic acid itself.[17] Factors such as high temperatures, exposure to light, and the presence of oxygen can accelerate its degradation.[11][18] The degradation often follows first-order kinetics and can lead to a loss of color and the formation of various breakdown products.[18]

Conclusion

Betalamic acid is a fascinating and important natural chromophore with significant potential for applications in the food, pharmaceutical, and cosmetic industries. A thorough understanding of its chemical properties, biosynthetic pathway, and stability is crucial for its effective utilization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this vibrant molecule. Further research into its biological activities and the development of more efficient synthesis and stabilization methods will undoubtedly expand its applications in the future.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Semisynthesis of Betaxanthins from Purified Betacyanin of Opuntia dillenii sp.: Color Stability and Antiradical Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and their applications in food: The current state of processing, stability and future opportunities in the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological Properties and Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Betalain Pigments: Isolation and Application as Reagents for Colorimetric Methods and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conservation Analysis and Colorimetric Characterization of Betalain Extracts from the Peel of Red Beetroot, Golden Beetroot, and Prickly Pear Applied to Cottage Cheese | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of this compound in Red Pitaya - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

The Role of Betalains in Plant Defense: A Technical Guide for Researchers

An in-depth exploration of the multifaceted functions of betalains in plant resilience, detailing their antioxidant properties, involvement in stress signaling pathways, and quantitative responses to various biotic and abiotic challenges.

Introduction

This compound are a class of nitrogen-containing pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors observed in various plant tissues, predominantly within the order Caryophyllales.[1] Beyond their role in pigmentation for attracting pollinators and seed dispersers, a growing body of evidence highlights their crucial function in plant defense mechanisms.[2][3] This technical guide provides a comprehensive overview of the role of this compound in protecting plants against a range of biotic and abiotic stresses, with a focus on their antioxidant capabilities, the signaling pathways that regulate their production, and quantitative data on their accumulation under stress conditions. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and potential applications of these fascinating compounds.

Core Defense Mechanism: Antioxidant Activity

The primary mechanism by which this compound contribute to plant defense is through their potent antioxidant activity.[3][4] Abiotic and biotic stresses alike lead to the overproduction of reactive oxygen species (ROS) in plant cells, causing oxidative stress that can damage cellular components such as lipids, proteins, and nucleic acids.[5] this compound are highly effective scavengers of these harmful ROS, thereby mitigating oxidative damage and enhancing plant stress tolerance.[3][4][5]

This compound' strong antioxidant potential is attributed to their chemical structure, which allows for the donation of electrons to neutralize free radicals.[6] In vitro studies have demonstrated that this compound exhibit radical scavenging activity against various free radicals, including DPPH• (1,1-diphenyl-2-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[7]

Betalain Accumulation in Response to Stress: Quantitative Data

Plants respond to a variety of environmental challenges by upregulating the biosynthesis and accumulation of this compound. The following tables summarize quantitative data from various studies on the changes in betalain content in response to specific biotic and abiotic stressors.

Table 1: Betalain Content in Response to Abiotic Stress

| Plant Species | Stressor | Stress Level | Tissue | Betalain Type | Change in Betalain Content | Reference |

| Beta vulgaris L. | UV-B Radiation | 3.042 kJ m⁻²d⁻¹ | Leaves | Total this compound | +8% | [8] |

| Beta vulgaris L. | UV-B Radiation | 6.084 kJ m⁻²d⁻¹ | Leaves | Total this compound | +28% | [8] |

| Beta vulgaris L. | UV-B Radiation | 9.126 kJ m⁻²d⁻¹ | Leaves | Total this compound | +34% | [8] |

| Salicornia fruticosa | Salinity | Not specified | Not specified | This compound | 4-fold increase | [4] |

| Amaranthus lividus | Salinity | 50 mM NaCl | Leaves | Betacyanin | -26% | [9] |

| Amaranthus lividus | Salinity | 100 mM NaCl | Leaves | Betacyanin | -42% | [9] |

| Amaranthus lividus | Salinity | 150 mM NaCl | Leaves | Betacyanin | -76% | [9] |

| Amaranthus lividus | Salinity | 50 mM NaCl | Leaves | Betaxanthin | -14% | [9] |

| Amaranthus lividus | Salinity | 100 mM NaCl | Leaves | Betaxanthin | -24% | [9] |

| Amaranthus lividus | Salinity | 150 mM NaCl | Leaves | Betaxanthin | -66% | [9] |

| Red Beet | Drought | 50% Water Holding Capacity | Storage Root | Betacyanin | +52% | [10] |

| Red Beet | Drought | 30% Water Holding Capacity | Storage Root | Betacyanin | Not specified | [10] |

| Red Beet | Drought | 50% Water Holding Capacity | Storage Root | Betaxanthin | +70% | [10] |

| Red Beet | Drought | 30% Water Holding Capacity | Storage Root | Betaxanthin | Not specified | [10] |

Table 2: Betalain Content in Response to Biotic Stress and Elicitors

| Plant Species | Stressor/Elicitor | Treatment | Tissue | Betalain Type | Change in Betalain Content | Reference |

| Beta vulgaris L. | Wounding | Mechanical injury | Leaves | Betacyanin | 4 µ g/disc ⁻¹ (control) to 28 µ g/disc ⁻¹ (48h post-wounding) | [11] |

| Alternanthera philoxeroides | Methyl Jasmonate (MeJA) | 100 µM | Not specified | This compound | Increase | [12] |

| Alternanthera sessilis | Methyl Jasmonate (MeJA) | 100 µM | Not specified | This compound | Increase | [12] |

| Bougainvillea callus cultures | Methyl Jasmonate (MeJA) | 0.5 µM | Callus | Betacyanin | 0.65 mg/g FW | [1] |

| Bougainvillea callus cultures | Methyl Jasmonate (MeJA) | 0.5 µM | Callus | Betaxanthin | 0.48 mg/g FW | [1] |

| Bougainvillea callus cultures | β-glucan | 0.5 mg/l | Callus | Betacyanin | 0.35 mg/g FW | [1] |

| Bougainvillea callus cultures | β-glucan | 0.5 mg/l | Callus | Betaxanthin | 0.22 mg/g FW | [1] |

| Amaranthus cruentus (red phenotype) | Insect Herbivory (Manduca sexta) | Larval feeding | Leaves | This compound | Lower herbivory damage compared to green phenotype | [13] |

Signaling Pathways Regulating Betalain Biosynthesis

The accumulation of this compound in response to stress is a tightly regulated process involving a complex network of signaling pathways. Key signaling molecules, including reactive oxygen species (ROS) and phytohormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA), play pivotal roles in activating the expression of betalain biosynthesis genes.

Betalain Biosynthesis Pathway

The biosynthesis of this compound starts from the amino acid tyrosine. A key enzyme, cytochrome P450 CYP76AD1, catalyzes the conversion of L-DOPA to cyclo-DOPA, a precursor for betacyanins. Another crucial enzyme, 4,5-DOPA-dioxygenase (DODA), is responsible for the formation of betalamic acid, the chromophore common to all this compound. Betalamic acid then condenses with cyclo-DOPA to form red betacyanins or with various amino acids and amines to produce yellow betaxanthins.

Figure 1. Simplified overview of the betalain biosynthesis pathway.

Stress-Induced Signaling Pathways

Upon perception of a stress signal, a signaling cascade is initiated, leading to the activation of transcription factors that regulate the expression of betalain biosynthesis genes, such as CYP76AD1 and DODA.

1. ROS Signaling: Both biotic and abiotic stresses trigger a burst of ROS. These ROS molecules act as secondary messengers, initiating downstream signaling events.[14][15]

2. Phytohormone Signaling:

-

Jasmonic Acid (JA): JA and its derivatives are key signaling molecules in response to wounding and necrotrophic pathogens.[16] Elicitors like methyl jasmonate (MeJA) have been shown to induce the expression of betalain biosynthesis genes.[7][12]

-

Salicylic Acid (SA): SA is primarily involved in the defense against biotrophic pathogens. The crosstalk between SA and JA pathways is complex, often exhibiting an antagonistic relationship, which allows the plant to fine-tune its defense response.[2][14][15]

-

Abscisic Acid (ABA): ABA is a major hormone involved in abiotic stress responses, particularly drought and salinity. It can regulate the expression of genes involved in secondary metabolite biosynthesis.[4][17][18]

The following diagrams illustrate the proposed signaling pathways leading to betalain accumulation under different stress conditions.

Figure 2. Signaling pathway for betalain induction under biotic stress.

Figure 3. Signaling pathway for betalain induction under abiotic stress.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the role of this compound in plant defense.

Betalain Extraction and Quantification

A common method for extracting and quantifying this compound involves spectrophotometry.

Protocol: Spectrophotometric Quantification of this compound

-

Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 100 mg) in an appropriate extraction solvent (e.g., 80% methanol (B129727) or acidified water).

-

Extraction: Incubate the homogenate for a specific period (e.g., 2 hours) in the dark at a low temperature (e.g., 4°C) with occasional vortexing.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the cell debris.

-

Spectrophotometry: Measure the absorbance of the supernatant at 538 nm for betacyanins and 470-480 nm for betaxanthins. Use the extraction solvent as a blank.

-

Calculation: Calculate the betalain content using the following formula:

Betalain content (mg/g FW) = [(A × DF × MW × V) / (ε × L × W)]

Where:

-

A = Absorbance at the respective wavelength

-

DF = Dilution factor

-

MW = Molecular weight (Betanin: 550 g/mol ; Indicaxanthin: 308 g/mol )

-

V = Volume of extraction solvent (mL)

-

ε = Molar extinction coefficient (Betanin: 60,000 L/mol·cm; Indicaxanthin: 48,000 L/mol·cm)

-

L = Path length of the cuvette (cm)

-

W = Fresh weight of the sample (g)

-

Figure 4. Experimental workflow for betalain quantification.

Assessment of Antioxidant Activity

The antioxidant capacity of betalain extracts can be determined using various assays, with the DPPH and ABTS assays being the most common.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: Mix a specific volume of the betalain extract with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity. A standard curve using a known antioxidant like Trolox can be used to express the results as Trolox equivalents.

Figure 5. Experimental workflow for DPPH antioxidant assay.

Conclusion and Future Perspectives

This compound are integral components of the plant defense system, primarily through their robust antioxidant properties. The upregulation of betalain biosynthesis in response to a wide array of biotic and abiotic stresses underscores their adaptive significance. The intricate signaling networks involving ROS and phytohormones that govern betalain accumulation are areas of active research. A deeper understanding of these pathways could pave the way for developing novel strategies to enhance crop resilience and for the biotechnological production of these valuable natural compounds for applications in the food, pharmaceutical, and cosmetic industries. Future research should focus on further elucidating the crosstalk between different signaling pathways and identifying the full spectrum of transcription factors involved in the regulation of betalain biosynthesis under various stress conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Interplay Between ROS and Hormones in Plant Defense Against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Progress of Betalain in Response to Adverse Stresses and Evolutionary Relationship Compared with Anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Biological Properties and Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Natural or light-induced pigment accumulation in grain amaranths coincides with enhanced resistance against insect herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Genome-Wide Identification Study Reveals That HmoCYP76AD1, HmoDODAα1 and HmocDOPA5GT Involved in Betalain Biosynthesis in Hylocereus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dynamic changes in betanin content during the growing season of table beet: their interplay with abiotic factors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Investigation of Betalain Free Radical Scavenging Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methods used to investigate the free radical scavenging activity of betalains. It includes detailed experimental protocols for key assays, a summary of quantitative data for various this compound, and an exploration of the underlying signaling pathways involved in their antioxidant action.

Introduction to this compound and their Antioxidant Potential

This compound are a class of water-soluble nitrogen-containing pigments found in certain plants of the order Caryophyllales, such as beetroot, prickly pear, and amaranth. They are classified into two main groups: the red-violet betacyanins and the yellow-orange betaxanthins.[1] Growing scientific interest has focused on the potent antioxidant properties of this compound, which are attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals.[2] This free radical scavenging capacity makes them promising candidates for applications in the pharmaceutical and nutraceutical industries for the prevention and management of oxidative stress-related diseases.[3]

This guide will delve into the common in vitro assays used to quantify the antioxidant activity of this compound, providing detailed methodologies to ensure reproducible and reliable results. Furthermore, it will explore the molecular mechanisms underlying their antioxidant effects, with a focus on relevant signaling pathways.

Key In Vitro Assays for Free Radical Scavenging Activity

Several spectrophotometric assays are commonly employed to evaluate the free radical scavenging activity of this compound. These assays are based on the ability of antioxidants to reduce or decolorize a chromogen radical. The most frequently used methods include the DPPH, ABTS, ORAC, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the ability of compounds to act as free radical scavengers or hydrogen donors.[4] The stable DPPH radical has a deep purple color with an absorption maximum around 517 nm.[5] When reduced by an antioxidant, the color changes to a pale yellow.[4]

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). This solution should be protected from light.[4] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5]

-

Sample Preparation: Dissolve the betalain-containing sample in a suitable solvent (e.g., 80% ethanol) to prepare a series of concentrations.[6]

-

Reaction: Add a small volume of the betalain sample to the DPPH working solution.[7] A control is prepared using the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[7]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The results can also be expressed as the EC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay